molecular formula C12H24ClNO2 B14766228 5-(3,5-Dimethylpiperidin-1-yl)pentanoic acid hydrochloride

5-(3,5-Dimethylpiperidin-1-yl)pentanoic acid hydrochloride

Cat. No.: B14766228
M. Wt: 249.78 g/mol
InChI Key: MLKBDLLFASFFHI-UHFFFAOYSA-N
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Description

5-(3,5-Dimethylpiperidin-1-yl)pentanoic acid hydrochloride is a chemical compound with the molecular formula C12H23NO2·HCl It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethylpiperidin-1-yl)pentanoic acid hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Pentanoic Acid Chain: The pentanoic acid chain is attached through a nucleophilic substitution reaction, where the piperidine nitrogen attacks a suitable electrophile, such as a halogenated pentanoic acid derivative.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine nitrogen or the carboxylic acid group acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenated compounds, such as alkyl halides or acyl halides, are common electrophiles in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-(3,5-Dimethylpiperidin-1-yl)pentanoic acid hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the structure-activity relationships of piperidine derivatives.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethylpiperidin-1-yl)pentanoic acid hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-Dimethylpiperidin-1-yl)butanoic acid hydrochloride
  • 6-(3,5-Dimethylpiperidin-1-yl)hexanoic acid hydrochloride
  • 3-(3,5-Dimethylpiperidin-1-yl)propanoic acid hydrochloride

Uniqueness

5-(3,5-Dimethylpiperidin-1-yl)pentanoic acid hydrochloride is unique due to its specific chain length and substitution pattern, which confer distinct physicochemical properties and biological activities. The presence of the dimethyl groups on the piperidine ring enhances its lipophilicity and may influence its binding affinity to molecular targets.

Properties

Molecular Formula

C12H24ClNO2

Molecular Weight

249.78 g/mol

IUPAC Name

5-(3,5-dimethylpiperidin-1-yl)pentanoic acid;hydrochloride

InChI

InChI=1S/C12H23NO2.ClH/c1-10-7-11(2)9-13(8-10)6-4-3-5-12(14)15;/h10-11H,3-9H2,1-2H3,(H,14,15);1H

InChI Key

MLKBDLLFASFFHI-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)CCCCC(=O)O)C.Cl

Origin of Product

United States

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